N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine
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Overview
Description
Fmoc-D-Lys(Alloc)-OH is a derivative of lysine, an essential amino acid, modified with two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group. These protective groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid during the synthesis process. The Fmoc group protects the amino group, while the Alloc group protects the side chain of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Alloc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is usually achieved by reacting D-lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group of lysine is protected using the Alloc group. This is done by reacting the Fmoc-protected D-lysine with Alloc-Cl (allyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Fmoc-D-Lys(Alloc)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-lysine are reacted with Fmoc-Cl and Alloc-Cl under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities and ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(Alloc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to expose the amino and side chain groups of lysine for further reactions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Fmoc Group: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Deprotection of Alloc Group: The Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine.
Major Products Formed
The major products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis or other chemical modifications.
Scientific Research Applications
Chemistry
Fmoc-D-Lys(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences and modifications. The protective groups allow for selective reactions at different stages of the synthesis process.
Biology
In biological research, Fmoc-D-Lys(Alloc)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function.
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. It allows for the synthesis of peptides with high purity and specific modifications that enhance their therapeutic properties.
Industry
In the pharmaceutical and biotechnology industries, Fmoc-D-Lys(Alloc)-OH is used in the large-scale production of peptides and proteins for various applications, including drug development, diagnostics, and research.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Alloc)-OH involves the selective protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Alloc group protects the side chain, allowing for selective reactions at the amino group. Once the desired peptide sequence is synthesized, the protective groups are removed to expose the functional groups of lysine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound uses the tert-butyloxycarbonyl (Boc) group to protect the side chain of lysine instead of the Alloc group.
Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness
Fmoc-D-Lys(Alloc)-OH is unique due to the use of the Alloc group for side chain protection, which offers different deprotection conditions compared to Boc and Mtt groups. This allows for greater flexibility in peptide synthesis, especially when multiple protective groups are used.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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